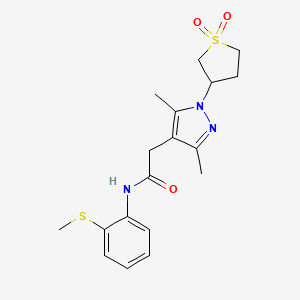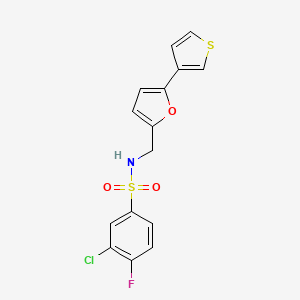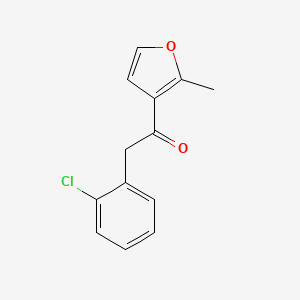
(E)-3-(4-methoxyphenyl)-N-(2-(3-methyl-1H-pyrazole-5-carbonyl)hydrazinecarbonothioyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(4-methoxyphenyl)-N-(2-(3-methyl-1H-pyrazole-5-carbonyl)hydrazinecarbonothioyl)acrylamide is a useful research compound. Its molecular formula is C16H17N5O3S and its molecular weight is 359.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Cytotoxicity and Synthesis
Compounds related to "(E)-3-(4-methoxyphenyl)-N-(2-(3-methyl-1H-pyrazole-5-carbonyl)hydrazinecarbonothioyl)acrylamide" have been synthesized and evaluated for cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This research involved synthesizing 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their further reaction to yield pyrazolo[1,5-a]pyrimidine derivatives (Hassan, Hafez, & Osman, 2014).
Structural Elucidation
New pyrazole derivatives have been prepared and their structures confirmed by various spectroscopic techniques. These include the preparation of 3,5-diaryl-1H-pyrazoles from aryl methyl ketones, highlighting the importance of understanding molecular structures in research (Wang, Kang, Zheng, & Wei, 2013).
Biological and Pharmacological Applications
Antibacterial Activity
Novel compounds with a structural similarity to "this compound" have been tested for antibacterial activity. This research involved the synthesis of new (4-Methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-Oxadiazoles and their evaluation against various bacterial strains (Aghekyan, Mkryan, Panosyan, Safaryan, & Stepanyan, 2020).
Antidepressant Activities
Research on 3,5-diphenyl-2-pyrazoline derivatives, synthesized by reacting 1,3-diphenyl-2-propen-1-one with hydrazine hydrate, revealed potential antidepressant activities. This study shows how modifications in chemical structures can influence biological activity (Palaska, Aytemir, Uzbay, & Erol, 2001).
Miscellaneous Applications
- Heterocyclic Synthesis: The compound and its derivatives have been utilized in synthesizing various heterocycles. For example, pyrazolo[3,4-d]pyrimidine and pyrazole derivatives with potential anti-tumor properties have been synthesized, showcasing the versatility of these compounds in creating diverse molecular frameworks (Nassar, Atta-Allah, & Elgazwy, 2015).
properties
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-[[(5-methyl-1H-pyrazole-3-carbonyl)amino]carbamothioyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3S/c1-10-9-13(19-18-10)15(23)20-21-16(25)17-14(22)8-5-11-3-6-12(24-2)7-4-11/h3-9H,1-2H3,(H,18,19)(H,20,23)(H2,17,21,22,25)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPLJIUVZOMQSY-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NNC(=S)NC(=O)C=CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)NNC(=S)NC(=O)/C=C/C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2477161.png)
![N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide](/img/structure/B2477162.png)




![5-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2477173.png)
![[3-(2-Hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone](/img/structure/B2477174.png)


![8-[(dibenzylamino)methyl]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2477177.png)
![Ethyl 2-[(2-chloropropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2477178.png)

![(E)-1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one](/img/structure/B2477182.png)